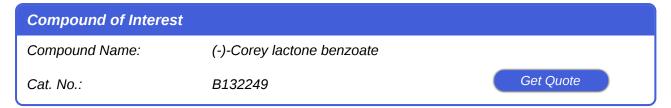


A Spectroscopic Comparison of (-)-Corey Lactone Benzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025



A detailed analysis of the NMR, IR, and mass spectrometry data of **(-)-Corey lactone benzoate** and its key analogues, providing researchers with a comprehensive guide for the characterization of these critical prostaglandin precursors.

(-)-Corey lactone benzoate and its derivatives are pivotal intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological roles. Accurate spectroscopic characterization of these molecules is crucial for ensuring the stereochemical integrity and purity of synthetic intermediates, which ultimately impacts the biological activity of the final prostaglandin products. This guide provides a comparative analysis of the spectroscopic data for (-)-Corey lactone benzoate, (-)-Corey lactone p-phenylbenzoate, and the foundational precursor, (-)-Corey lactone diol.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **(-)-Corey lactone benzoate** and its derivatives. These values are essential for the identification and differentiation of these closely related compounds during synthesis and analysis.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Compound	δ (ppm), Multiplicity (J in Hz)
(-)-Corey lactone benzoate	8.05-8.02 (m, 2H, Ar-H), 7.59-7.55 (m, 1H, Ar-H), 7.46-7.42 (m, 2H, Ar-H), 5.35 (q, J = 5.5 Hz, 1H, CH-OBz), 5.01 (td, J = 8.5, 4.0 Hz, 1H, CH-O-C=O), 3.82 (dd, J = 11.0, 4.5 Hz, 1H, CH ₂ -OH), 3.70 (dd, J = 11.0, 6.5 Hz, 1H, CH ₂ -OH), 2.95-2.85 (m, 2H), 2.70-2.55 (m, 2H), 2.40-2.30 (m, 1H), 2.10-2.00 (m, 1H)
(-)-Corey lactone p-phenylbenzoate	8.10 (d, J = 8.5 Hz, 2H, Ar-H), 7.68 (d, J = 8.5 Hz, 2H, Ar-H), 7.63 (d, J = 7.5 Hz, 2H, Ar-H), 7.47 (t, J = 7.5 Hz, 2H, Ar-H), 7.39 (t, J = 7.5 Hz, 1H, Ar-H), 5.40 (q, J = 5.6 Hz, 1H, CH-OBz), 5.05 (td, J = 8.4, 4.2 Hz, 1H, CH-O-C=O), 3.85 (dd, J = 11.2, 4.8 Hz, 1H, CH ₂ -OH), 3.73 (dd, J = 11.2, 6.4 Hz, 1H, CH ₂ -OH), 2.98-2.88 (m, 2H), 2.75-2.60 (m, 2H), 2.45-2.35 (m, 1H), 2.15-2.05 (m, 1H)
(-)-Corey lactone diol	4.93 (td, J = 6.8, 2.8 Hz, 1H, CH-OH), 4.19 (q, J = 6.4 Hz, 1H, CH-OH), 3.75 (dd, J = 10.8, 5.6 Hz, 1H, CH ₂ -OH), 3.63 (dd, J = 10.8, 7.2 Hz, 1H, CH ₂ -OH), 2.81 (dd, J = 18.0, 9.9 Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J = 18.0, 2.4 Hz, 1H), 2.43 (dt, J = 14.8, 6.4 Hz, 1H), 2.10–1.94 (m, 2H)[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)



Compound	δ (ppm)	
(-)-Corey lactone benzoate	176.5 (C=O, lactone), 166.2 (C=O, benzoate), 133.3 (Ar-C), 130.0 (Ar-C), 129.7 (Ar-CH), 128.5 (Ar-CH), 83.5 (CH-O-C=O), 75.0 (CH-OBz), 62.8 (CH ₂ -OH), 54.5 (CH), 42.5 (CH), 39.8 (CH ₂), 34.2 (CH)	
(-)-Corey lactone p-phenylbenzoate	176.4 (C=O, lactone), 166.0 (C=O, benzoate), 145.8 (Ar-C), 140.0 (Ar-C), 130.2 (Ar-CH), 128.9 (Ar-CH), 128.2 (Ar-CH), 127.2 (Ar-CH), 127.1 (Ar-C), 83.6 (CH-O-C=O), 75.2 (CH-OBz), 62.7 (CH ₂ -OH), 54.6 (CH), 42.6 (CH), 39.9 (CH ₂), 34.3 (CH)	
(-)-Corey lactone diol	177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47[1]	

Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)

Compound	Key Absorptions (cm ⁻¹)	
(-)-Corey lactone benzoate	~3450 (br, O-H), ~2950 (C-H), ~1770 (C=O, γ-lactone), ~1720 (C=O, benzoate ester), ~1600, 1450 (C=C, aromatic), ~1270, 1110 (C-O)	
(-)-Corey lactone p-phenylbenzoate	~3440 (br, O-H), ~2960 (C-H), ~1775 (C=O, γ-lactone), ~1715 (C=O, benzoate ester), ~1605, 1480 (C=C, aromatic), ~1275, 1115 (C-O)	
(-)-Corey lactone diol	~3400-3200 (br, O-H), ~2950 (C-H), ~1770 (C=O, y-lactone), ~1050 (C-O)	

Table 4: Mass Spectrometry Data (ESI-MS)



Compound	[M+H]+ (m/z)	Key Fragment Ions (m/z)
(-)-Corey lactone benzoate	277.1	259 ([M+H - H ₂ O] ⁺), 173 ([M+H - C ₇ H ₅ O ₂] ⁺), 155 ([M+H - C ₇ H ₅ O ₂ - H ₂ O] ⁺), 105 (benzoyl cation)
(-)-Corey lactone p- phenylbenzoate	353.1	335 ([M+H - H ₂ O] ⁺), 181 (p- phenylbenzoyl cation)
(-)-Corey lactone diol	173.1	155 ([M+H - H ₂ O] ⁺), 137 ([M+H - 2H ₂ O] ⁺)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers working with these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 16 ppm.
 - Acquisition Time: 2.0 s.
 - Relaxation Delay: 1.0 s.
 - Number of Scans: 16.
- ¹³C NMR Parameters:



Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 240 ppm.

Acquisition Time: 1.0 s.

Relaxation Delay: 2.0 s.

Number of Scans: 1024.

 Data Processing: The free induction decays (FIDs) were processed with an exponential line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a transparent pellet using a hydraulic press.
- Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

 Data Processing: The spectrum was recorded in transmittance mode and converted to absorbance. A background spectrum of a pure KBr pellet was subtracted.

Mass Spectrometry (MS)

• Instrumentation: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.



- Sample Preparation: The sample was dissolved in methanol or acetonitrile to a concentration of approximately 1 μ g/mL.
- Parameters:

Ionization Mode: Positive ion mode.

Capillary Voltage: 3.5 kV.

Sampling Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

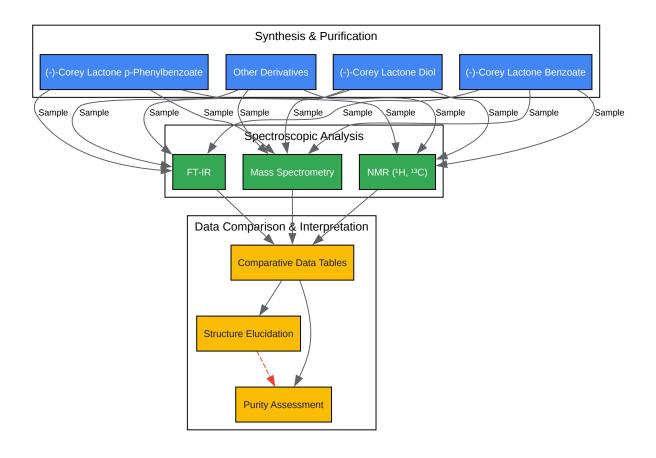
Mass Range: m/z 50-500.

• Data Processing: The data was acquired and processed using the instrument's software.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of (-)-Corey lactone benzoate and its derivatives.





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Caption: General workflow for the synthesis, spectroscopic analysis, and data comparison of (-)-Corey lactone derivatives.

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References



- 1. revroum.lew.ro [revroum.lew.ro]
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